2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-methyl-N-phenylacetamide
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Overview
Description
2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-methyl-N-phenylacetamide is a complex organic compound featuring a triazolo-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-methyl-N-phenylacetamide typically involves multiple steps. The initial step often includes the formation of the triazolo-triazine core through cyclization reactions involving hydrazines and nitriles under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols and amines. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include oxidized derivatives, reduced triazine compounds, and substituted analogs with modified functional groups .
Scientific Research Applications
2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-methyl-N-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazolo-triazine core plays a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-yl: Shares a similar triazine core but differs in the substituents attached to the ring.
4-Amino-6-(tert-butyl)-3-methylthio-4,5-dihydro-1,2,4-triazin-5-one: Another triazine derivative with different functional groups, leading to distinct chemical properties.
Uniqueness
2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-methyl-N-phenylacetamide is unique due to its combination of a triazolo-triazine core with diverse functional groups, providing a versatile platform for various applications in research and industry .
Properties
Molecular Formula |
C17H20N6O2S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C17H20N6O2S/c1-17(2,3)13-14(25)18-15-19-20-16(23(15)21-13)26-10-12(24)22(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,18,19,25) |
InChI Key |
XNTYUDIUHDCGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2SCC(=O)N(C)C3=CC=CC=C3)NC1=O |
Origin of Product |
United States |
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